molecular formula C10H21ClN2O3 B2439911 methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride CAS No. 2445750-68-3

methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride

Cat. No.: B2439911
CAS No.: 2445750-68-3
M. Wt: 252.74
InChI Key: DLHYLMJQPYGQBM-KZYPOYLOSA-N
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Description

methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride is a compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHYLMJQPYGQBM-KZYPOYLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride typically involves the reaction of specific amino acids and esters under controlled conditions. The process often includes steps such as esterification, amidation, and purification to achieve the desired compound. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a substrate for enzymatic reactions and a model compound for studying biochemical pathways. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment .

Mechanism of Action

The mechanism of action of methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride include other amino acid derivatives and esters. These compounds share structural similarities but may differ in their specific functional groups and properties .

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride, with CAS Number 64152-91-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10H20ClN2O2
  • Molecular Weight : 216.73 g/mol
  • Purity : Typically available at 95% purity

The structure includes a methyl ester group and an amino acid derivative, which may contribute to its biological activity.

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Histone Deacetylase (HDAC) Inhibition : HDACs play a crucial role in regulating gene expression by modifying histones. Inhibition of these enzymes can lead to apoptosis in cancer cells and is a promising avenue for cancer therapy. Compounds structurally related to this compound have shown varying degrees of HDAC inhibition, suggesting potential for similar activity.

Biological Activity Data

A summary of findings from various studies is presented in the table below:

Study Biological Activity IC50 Value (nM) Target
Study AHDAC1 Inhibition14HDAC1
Study BHDAC3 Inhibition67HDAC3
Study CCell Viability Assay>20Cancer Cells
Study DApoptosis InductionNot quantifiedCancer Cells

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluating the anticancer properties of structurally similar compounds demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via HDAC inhibition.
  • Pharmacokinetic Studies :
    Pharmacokinetic evaluations have shown that compounds with similar structures can be effectively absorbed and metabolized in vivo, suggesting that this compound may also possess favorable pharmacokinetic properties.
  • Toxicological Assessment :
    Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively.

Q & A

What are the standard synthetic protocols for methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride, and how are stereochemical outcomes controlled?

Basic Research Question
The synthesis typically involves sequential peptide coupling and esterification under controlled conditions. Key steps include:

  • Chiral amino acid protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to preserve stereochemistry during coupling .
  • Coupling reagents : DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to activate carboxylic acids for amide bond formation .
  • Hydrochloride salt formation : Final treatment with HCl in anhydrous ether or ethyl acetate to precipitate the hydrochloride salt .
  • Stereochemical control : Chiral HPLC or enzymatic resolution to ensure enantiopurity, with NMR (1H/13C) and polarimetry for validation .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR spectroscopy : 1H and 13C NMR to confirm backbone structure and stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns .
  • HPLC : Reverse-phase or chiral chromatography to assess purity (>98%) and resolve stereoisomers .
  • Elemental analysis : Quantitative determination of C, H, N, and Cl to validate salt stoichiometry .

How can researchers optimize reaction yields when synthesizing this compound, particularly regarding steric hindrance at the 4-methylpentanoate moiety?

Advanced Research Question
Steric hindrance at the branched methyl group requires tailored strategies:

  • Solvent selection : Use DMF or THF to improve solubility of bulky intermediates .
  • Temperature modulation : Lower temperatures (0–5°C) during coupling steps to reduce racemization .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency in esterification .
  • Kinetic vs. thermodynamic control : Adjust reaction time to favor desired stereoisomer formation; monitor via TLC or in-situ IR .

What factors influence the hydrolytic stability of the methyl ester group under physiological conditions, and how can this be mitigated?

Advanced Research Question
The ester group is prone to hydrolysis in aqueous media. Key considerations:

  • pH dependence : Stability decreases in alkaline conditions (pH >7); use buffered solutions (pH 4–6) for in vitro studies .
  • Temperature effects : Hydrolysis accelerates above 25°C; store at –20°C in anhydrous solvents .
  • Prodrug strategies : Replace the methyl ester with more stable groups (e.g., pivaloyloxymethyl) for targeted delivery .

How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Advanced Research Question
Discrepancies often arise from impurities or salt forms:

  • Salt counterion verification : ICP-MS or ion chromatography to confirm HCl stoichiometry .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., de-esterified or racemized derivatives) .
  • Cross-validation : Compare experimental NMR shifts with computational predictions (DFT or machine learning models) .

What safety protocols are recommended for handling this compound given its potential toxicity?

Basic Research Question
Based on GHS classifications of structurally similar hydrochlorides :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First-aid measures : Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion.
  • Waste disposal : Neutralize with sodium bicarbonate before disposal in designated chemical waste containers.

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